N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Overview
Description
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . One common method involves the use of 2-aminophenol as a precursor, which undergoes a cyclization reaction with N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux to achieve a yield of 45-60% .
Chemical Reactions Analysis
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Due to its anticancer properties, it is being studied for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide can be compared with other benzoxazole derivatives, such as:
2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline: This compound shares a similar benzoxazole core but lacks the nitrobenzamide group, resulting in different biological activities.
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: This compound has a similar nitrobenzamide group but differs in the heterocyclic core, leading to variations in its pharmacological properties.
Properties
IUPAC Name |
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-13-3-10-18-20(11-13)29-22(24-18)16-5-4-14(2)19(12-16)23-21(26)15-6-8-17(9-7-15)25(27)28/h3-12H,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOASTMSTHRHOLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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